molecular formula C11H14O2S B14062698 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one

Cat. No.: B14062698
M. Wt: 210.29 g/mol
InChI Key: UPXJLEPRAOXMJQ-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol It is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-3-mercaptophenylacetic acid with acetone in the presence of a suitable catalyst . The reaction conditions typically include refluxing the mixture in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often require precise control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol .

Scientific Research Applications

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties. Researchers investigate its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases. Further research is needed to explore its pharmacological properties and mechanisms of action.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function .

In chemical reactions, the compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the phenyl ring. These groups can affect the compound’s nucleophilicity and electrophilicity, determining its behavior in various reactions .

Comparison with Similar Compounds

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(2-Methoxy-3-mercaptophenyl)propan-2-one: This compound has a methoxy group instead of an ethoxy group. The presence of the methoxy group may affect its reactivity and solubility.

    1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group. The hydroxy group can participate in hydrogen bonding, influencing the compound’s physical and chemical properties.

    1-(2-Ethoxy-3-aminophenyl)propan-2-one: This compound has an amino group instead of a mercapto group. The amino group can act as a nucleophile, making the compound more reactive in certain types of reactions.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(2-ethoxy-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14O2S/c1-3-13-11-9(7-8(2)12)5-4-6-10(11)14/h4-6,14H,3,7H2,1-2H3

InChI Key

UPXJLEPRAOXMJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1S)CC(=O)C

Origin of Product

United States

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